
(2E)-3-(4-tert-Butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-tert-Butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as “tert-butylmethyl furanone” (TBMF), is a member of the furanone family of compounds. It is a white, crystalline solid with a molecular weight of 242.33 g/mol and a melting point of 112-114°C. TBMF has been studied extensively in recent years due to its unique chemical structure and its potential applications in the fields of medicine and biochemistry.
Applications De Recherche Scientifique
TBMF has been studied extensively in recent years due to its unique chemical structure and its potential applications in the fields of medicine and biochemistry. It has been found to possess a wide range of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory activities. In addition, it has been shown to possess antioxidant, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
TBMF has been found to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. As a result, TBMF is believed to exert its anti-inflammatory effects by blocking the production of these mediators. In addition, TBMF has been found to act as an inhibitor of the enzyme topoisomerase, which is involved in the replication of DNA. As a result, TBMF is believed to exert its anti-cancer effects by blocking the replication of cancerous cells.
Biochemical and Physiological Effects
TBMF has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been found to possess anti-diabetic and anti-viral properties. It has also been found to possess anti-bacterial and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TBMF in laboratory experiments is its low cost and easy availability. In addition, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of using TBMF in laboratory experiments is its low solubility in water. As a result, it is difficult to dissolve TBMF in aqueous solutions.
Orientations Futures
Given the wide range of biological activities exhibited by TBMF, there are many potential future directions for research. One potential direction is to further explore the anti-inflammatory and anti-cancer properties of TBMF. Another potential direction is to investigate the effects of TBMF on other diseases, such as diabetes and viral infections. In addition, further research could be conducted to optimize the synthesis of TBMF and to develop new methods for its delivery. Finally, further research could be conducted to explore the potential applications of TBMF in the fields of medicine and biochemistry.
Méthodes De Synthèse
TBMF is usually synthesized through an acid-catalyzed condensation reaction between 4-tert-butylphenol and 5-methylfuran-2-yl. The reaction is carried out in a mixture of acetic acid and water at a temperature of 80°C. The reaction is usually complete within 1-2 hours and yields a white crystalline solid.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-5-12-17(20-13)16(19)11-8-14-6-9-15(10-7-14)18(2,3)4/h5-12H,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXNQARFOJZULO-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

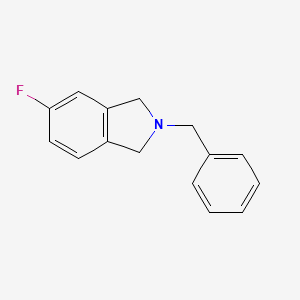
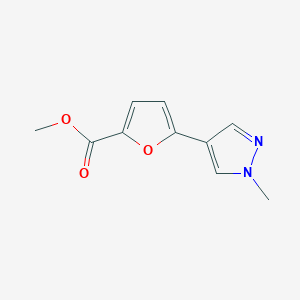
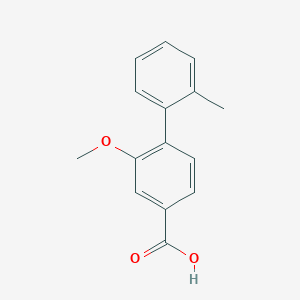
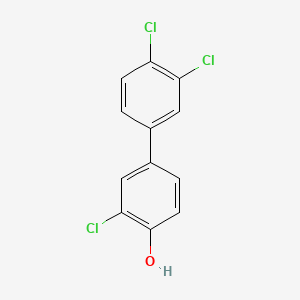

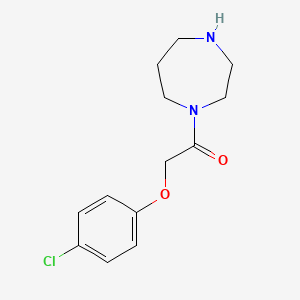
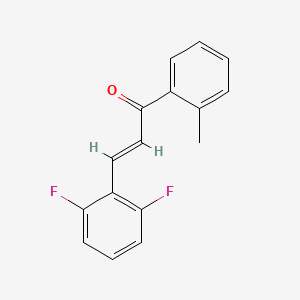


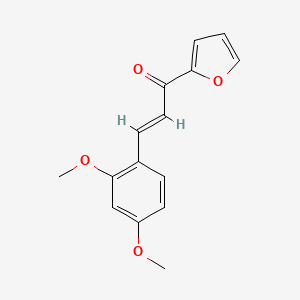

![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)